Rotundone is a sesquiterpene ketone, specifically 5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone, known for its potent spicy, peppercorn aroma. [] It was first identified as a significant aroma compound in Australian Shiraz wine. [] It is also found in various plants, herbs, spices, and fruits, including black and white peppercorns, grapes (particularly Shiraz, Duras, and Grüner Veltliner), grapefruit, orange, apple, and mango. [, , , ] Rotundone plays a significant role in the sensory perception of these products, contributing to their unique "peppery" aroma. [, , ]
Rotundone is primarily found in grapevines, especially in varieties like Shiraz, Mourvèdre, and Durif. Its formation is closely linked to the precursor compound α-guaiene, which is also a sesquiterpene. The accumulation of rotundone occurs late in the ripening phase of grapes, making vineyard practices and environmental conditions crucial for its concentration.
Chemically, rotundone belongs to the class of terpenoids, specifically sesquiterpenes. It is characterized by its complex structure, which includes multiple rings and functional groups that contribute to its aromatic properties.
The synthesis of rotundone can be achieved through various methods, including both natural biosynthesis in plants and chemical synthesis in laboratory settings.
The biosynthetic pathway involves several steps where terpenoid precursors undergo cyclization and rearrangement reactions. The understanding of these pathways allows for targeted agricultural practices to enhance rotundone levels in grapes.
Rotundone has a complex molecular structure represented by the chemical formula . Its structure features multiple rings and a characteristic bicyclic arrangement typical of sesquiterpenes.
The three-dimensional conformation of rotundone contributes to its distinctive aroma profile, allowing it to interact with olfactory receptors effectively.
Rotundone can participate in various chemical reactions typical of terpenoids, including oxidation and reduction processes.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used to study these reactions and quantify rotundone levels in wine and grape samples .
The mechanism by which rotundone exerts its aromatic effects involves binding to specific olfactory receptors in the nasal cavity. This binding triggers neural responses that are interpreted as distinct flavors or aromas.
The sensory perception threshold for rotundone is approximately 8 ng/L in water and 16 ng/L in wine, indicating its potency even at very low concentrations . This sensitivity underscores its significance in wine aroma profiles.
Relevant analyses indicate that environmental factors such as temperature and light exposure significantly influence the concentration and stability of rotundone in grapes .
Additionally, research into rotundone has implications for viticulture practices aimed at optimizing grape quality through controlled environmental conditions. Understanding how factors such as soil composition and climate influence rotundone levels can help winemakers produce wines with desired flavor profiles .
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